molecular formula C20H18O5 B14725063 [4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate CAS No. 10499-08-8

[4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate

Cat. No.: B14725063
CAS No.: 10499-08-8
M. Wt: 338.4 g/mol
InChI Key: DNZGBFXOVKCJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is structurally characterized by the presence of a chromenyl group attached to a phenyl acetate moiety. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with acetic anhydride in the presence of a base such as pyridine . The reaction proceeds through acetylation of the hydroxyl group at the 7-position of the coumarin ring, followed by esterification with phenyl acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as the use of green solvents and catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

[4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of [4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific acetylated structure, which imparts distinct biological and chemical properties. This compound’s acetyl groups enhance its solubility and reactivity, making it a valuable intermediate in synthetic and medicinal chemistry .

Properties

CAS No.

10499-08-8

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

[4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate

InChI

InChI=1S/C20H18O5/c1-12-19(15-4-7-17(8-5-15)24-13(2)21)10-16-6-9-18(25-14(3)22)11-20(16)23-12/h4-12H,1-3H3

InChI Key

DNZGBFXOVKCJMO-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CC2=C(O1)C=C(C=C2)OC(=O)C)C3=CC=C(C=C3)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.